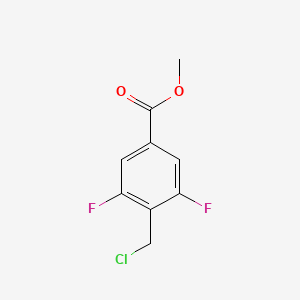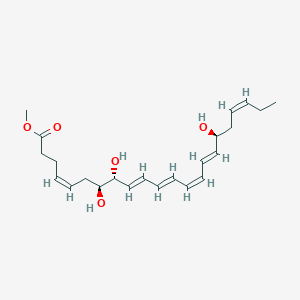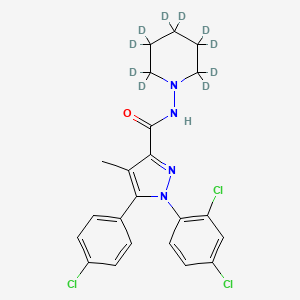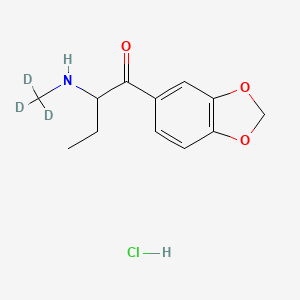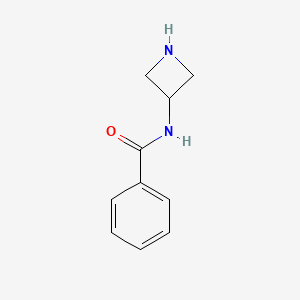
N-(azetidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(azetidin-3-yl)benzamide is a compound that features a benzamide group attached to an azetidine ring Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Mechanism of Action
Target of Action
N-(azetidin-3-yl)benzamide is a complex compound that has been studied for its potential biological activities. Some related compounds, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Another related compound, N-benzimidazol-2yl benzamide, has been studied as an allosteric activator of human glucokinase .
Mode of Action
For example, some azetidine derivatives have been evaluated for their potency as dopaminergic antagonists . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Biochemical Pathways
Related azetidine derivatives have been synthesized and evaluated for their anti-tubercular activity . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Pharmacokinetics
Related azetidine derivatives have been evaluated for their affinity for d2 and d4 receptors .
Result of Action
For example, some azetidine derivatives have shown high antibacterial action .
Action Environment
It is known that the chemical properties of azetidin-2-ones, which are colorless and hydrolytically vulnerable solids, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)benzamide typically involves the reaction of 3-aminoazetidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform at low temperatures (0-5°C) to ensure controlled addition and high yield .
Industrial Production Methods: Industrial production of benzamide derivatives often employs green chemistry principles. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst like diatomite earth immobilized with ionic liquid and zirconium tetrachloride . This method is efficient, eco-friendly, and provides high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of N-(azetidin-3-yl)benzoic acid.
Reduction: Formation of N-(azetidin-3-yl)benzylamine.
Substitution: Formation of N-(alkylazetidin-3-yl)benzamide derivatives.
Scientific Research Applications
N-(azetidin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacological agent, particularly as a dopamine antagonist.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Comparison with Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different reactivity and applications.
N-(1-benzhydryl-azetidin-3-yl)-benzamide: A derivative with similar structural features but different pharmacological properties.
Uniqueness: N-(azetidin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both the azetidine ring and benzamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-(azetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYOGWIZRCQGOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
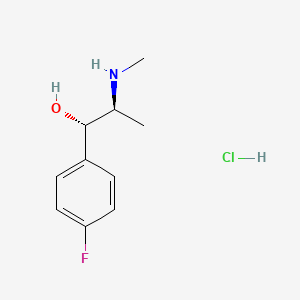
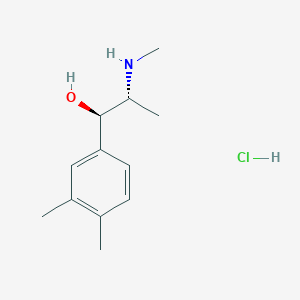
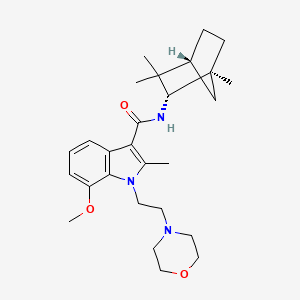
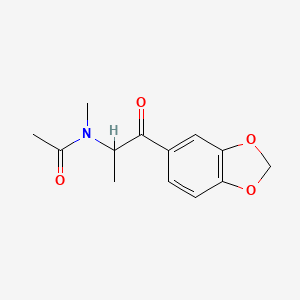
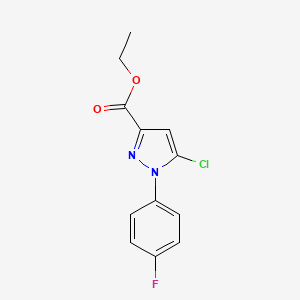
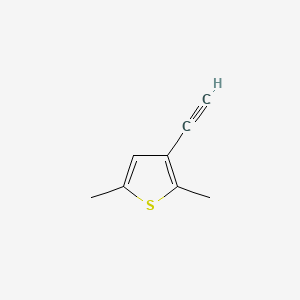
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)
![N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B594175.png)
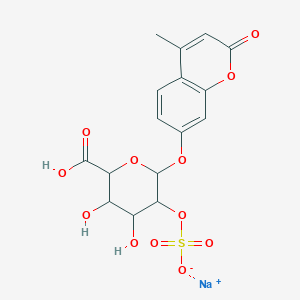
![7-Bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B594177.png)
